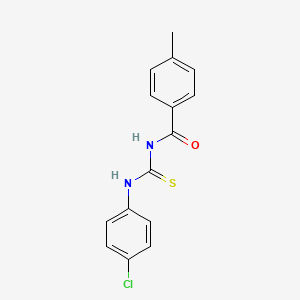

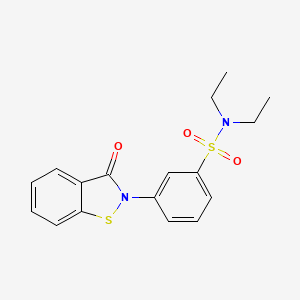

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

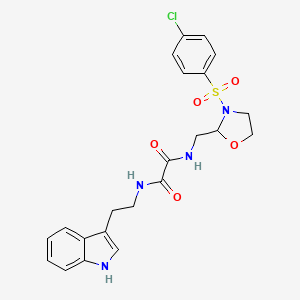

“1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea” is a chemical compound that has been synthesized and characterized by various methods such as IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis .

Synthesis Analysis

The most common synthetic access to thioureas like “1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea” involves the reaction of acyl isothiocyanates produced in situ by the reaction of the corresponding acid chloride with potassium or ammonium thiocyanate, followed by treatment with a suitably substituted aliphatic or aromatic amino-compound .

Molecular Structure Analysis

The crystal structure of “1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea” was confirmed from single crystal X-ray diffraction data. It crystallizes in the monoclinic space group P21/c with unit cell dimensions a = 12.038(3), b = 6.330(6), c = 18.912(5) Å and β = 100.32(3)° .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea” are characterized by its crystal structure and the strong intramolecular hydrogen bond of the type N-H…O, with distance N1…O1 = 2.659(3) Å .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea has been synthesized and characterized by various spectroscopic techniques. The crystal structure was confirmed through single crystal X-ray diffraction data, revealing its crystallization in the monoclinic space group P21/c. This compound demonstrates a strong intramolecular hydrogen bond of the type N−H...O, contributing to the formation of dimers through intermolecular N−H...S interactions (A. Saeed & M. Parvez, 2005). Such detailed structural insights lay the groundwork for further exploration of its applications in various fields.

Bioactive Compounds

Thiourea derivatives, including 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea, have been investigated for their bioactive properties. Studies have focused on the synthesis of these compounds and their potential antibacterial, antifungal, and cytotoxic activities. For instance, thiourea derivatives have shown significant antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Mahira Khan et al., 2020).

Material Science Applications

In material science, thiourea derivatives are explored for their unique properties and applications. For example, novel thiourea-modified magnetic ion-imprinted chitosan/TiO2 composites have been developed for the simultaneous removal of cadmium and 2,4-dichlorophenol, showcasing the compound's potential in environmental remediation and purification technologies (Anwei Chen et al., 2012).

Enzyme Inhibition and Sensing

Thiourea derivatives, including the compound , have been evaluated for their enzyme inhibitory activities against acetylcholinesterase and butyrylcholinesterase, as well as their potential as sensing probes for toxic metals such as mercury. This highlights their significance in developing therapeutic agents and environmental sensors (F. Rahman et al., 2021).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPUZJLRGKBDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)

![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)

![(1R,3s,5S)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2649726.png)